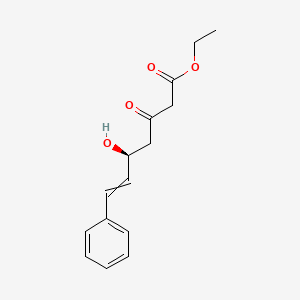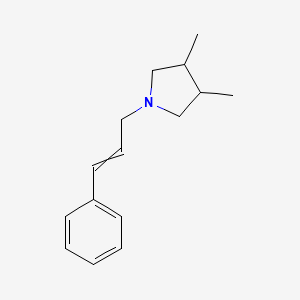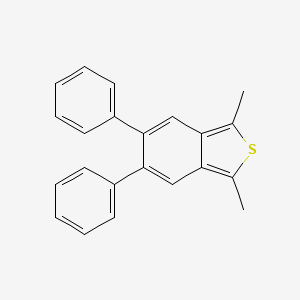
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple chlorine atoms and a fluorenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common method includes the chlorination of fluorene derivatives under controlled conditions. The reaction may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorene derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the fluorenylidene group can influence the compound’s reactivity and binding affinity. Pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: A simpler polycyclic aromatic hydrocarbon without chlorine atoms.
9,9’-Bifluorene: A related compound with a similar structure but lacking chlorine atoms.
Dichlorofluorene: A compound with chlorine atoms but different substitution patterns.
Uniqueness
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is unique due to its specific substitution pattern and the presence of multiple chlorine atoms
Propriétés
Numéro CAS |
917949-68-9 |
|---|---|
Formule moléculaire |
C26H12Cl4 |
Poids moléculaire |
466.2 g/mol |
Nom IUPAC |
1,8-dichloro-9-(1,8-dichlorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Cl4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
Clé InChI |
SDXJEWQTYIHXSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=C3C4=C(C=CC=C4Cl)C5=C3C(=CC=C5)Cl)C6=C2C=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)



![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)






![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
